Dinsed

Vue d'ensemble

Description

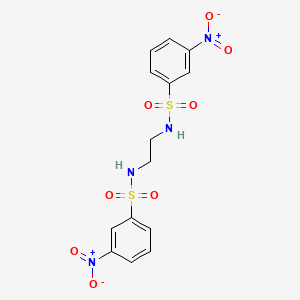

DINSED, également connu sous le nom de N,N’-1,2-Ethanediylbis[3-nitrobenzènesulfonamide], est un composé chimique de formule moléculaire C14H14N4O8S2. Il se caractérise par ses plaquettes légèrement jaunes et a un point de fusion de 189-191°C. This compound est principalement utilisé comme coccidiostatique en médecine vétérinaire pour limiter ou arrêter la croissance des parasites coccidiens chez la volaille .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

DINSED peut être synthétisé par réaction de l'éthylènediamine avec le chlorure de 3-nitrobenzènesulfonyle. La réaction se produit généralement en présence d'une base telle que l'hydroxyde de sodium pour neutraliser l'acide chlorhydrique formé pendant la réaction. Les conditions de réaction impliquent souvent le maintien d'une plage de température de 0-5°C pour contrôler la nature exothermique de la réaction .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique des réactions à grande échelle dans des réacteurs discontinus. Le processus comprend l'ajout prudent d'éthylènediamine à une solution de chlorure de 3-nitrobenzènesulfonyle sous des conditions contrôlées de température et d'agitation. Le produit est ensuite purifié par recristallisation à partir d'acide acétique glacial pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

DINSED subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des dérivés d'acide sulfonique.

Réduction : La réduction des groupes nitro dans this compound peut produire des dérivés aminés.

Substitution : Les groupes sulfonamide dans this compound peuvent subir des réactions de substitution avec divers nucléophiles

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur de palladium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les alcools peuvent réagir avec les groupes sulfonamide en conditions basiques

Principaux produits formés

Oxydation : Dérivés d'acide sulfonique.

Réduction : Dérivés aminés.

Substitution : Divers sulfonamides substitués en fonction du nucléophile utilisé

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique pour la préparation de dérivés de sulfonamide.

Biologie : Étudié pour ses effets sur les parasites coccidiens et son utilisation potentielle dans le contrôle des infections parasitaires.

Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement des infections parasitaires chez les animaux.

Industrie : Employé dans la formulation de médicaments vétérinaires et comme additif dans l'alimentation animale pour prévenir la coccidiose

Mécanisme d'action

This compound exerce ses effets en inhibant la croissance et la reproduction des parasites coccidiens. Il cible les enzymes impliquées dans la voie de synthèse de l'acide folique, qui est essentielle à la survie et à la prolifération de ces parasites. En inhibant ces enzymes, this compound perturbe la production d'acide folique, ce qui entraîne la mort des parasites .

Applications De Recherche Scientifique

DINSED has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.

Biology: Studied for its effects on coccidian parasites and its potential use in controlling parasitic infections.

Medicine: Investigated for its potential therapeutic applications in treating parasitic infections in animals.

Industry: Employed in the formulation of veterinary drugs and as an additive in animal feed to prevent coccidiosis

Mécanisme D'action

DINSED exerts its effects by inhibiting the growth and reproduction of coccidian parasites. It targets the enzymes involved in the folic acid synthesis pathway, which is crucial for the survival and proliferation of these parasites. By inhibiting these enzymes, this compound disrupts the production of folic acid, leading to the death of the parasites .

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfaquinoxaline : Un autre sulfonamide utilisé comme coccidiostatique.

Amprolium : Un analogue de la thiamine utilisé pour traiter la coccidiose.

Clopidol : Un composé pyridinol utilisé comme coccidiostatique

Unicité de DINSED

This compound est unique en raison de ses deux groupes nitrobenzènesulfonamide, qui fournissent un large spectre d'activité contre diverses espèces de coccidies. Son mécanisme d'action spécifique ciblant la voie de synthèse de l'acide folique le rend très efficace pour contrôler la coccidiose chez la volaille .

Activité Biologique

Dinsed, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, efficacy in different biological systems, and potential applications in medicine and agriculture.

Overview of this compound

This compound is classified as a drimane sesquiterpenoid , a group known for their complex structures and significant biological properties. The compound has been studied for its potential cytotoxic effects, insecticidal properties, and ability to modulate various biochemical pathways.

1. Cytotoxic Activity

This compound exhibits notable cytotoxicity against various cancer cell lines. A study conducted on several human cancer cell lines demonstrated that this compound could induce apoptosis, characterized by morphological changes and DNA fragmentation. The mechanisms involved include the activation of caspases and the disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Mitochondrial dysfunction |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens. Its effectiveness was evaluated using standard disk diffusion methods, revealing significant inhibition zones against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Candida albicans | 20 | 16 µg/mL |

3. Insecticidal Properties

The insecticidal activity of this compound has been investigated in agricultural contexts. It demonstrated effective antifeedant properties against various pests, thereby reducing crop damage without harming beneficial insects.

Case Study: Cytotoxic Effects of this compound on HeLa Cells

A detailed investigation into the cytotoxic effects of this compound on HeLa cells was conducted over a period of 48 hours. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis.

- Findings :

- A significant increase in the sub-G1 phase was observed, indicating apoptosis.

- Caspase-3 activity was markedly elevated in treated cells compared to controls.

Case Study: Antimicrobial Efficacy Against Escherichia coli

In a clinical setting, this compound was tested against clinical isolates of E. coli resistant to multiple antibiotics. The results indicated that this compound could effectively inhibit the growth of resistant strains.

- Findings :

- The MIC values were significantly lower than those for traditional antibiotics.

- Synergistic effects were noted when combined with conventional treatments.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Membrane Disruption : Interaction with microbial membranes resulting in leakage and cell lysis.

- Signal Transduction Modulation : Alteration of key signaling pathways involved in inflammation and immune response.

Propriétés

IUPAC Name |

3-nitro-N-[2-[(3-nitrophenyl)sulfonylamino]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O8S2/c19-17(20)11-3-1-5-13(9-11)27(23,24)15-7-8-16-28(25,26)14-6-2-4-12(10-14)18(21)22/h1-6,9-10,15-16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDWBZHWHFGVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046297 | |

| Record name | Dinsed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-62-8 | |

| Record name | Dinsed [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DINSED | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinsed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINSED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4KIO8KEG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.